molecular formula C15H12ClN3O3S2 B3000964 1-(1-(4-(3-Chloro-2-thienyl)-1,3-thiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl)-1,3-butanedione CAS No. 1007033-71-7

1-(1-(4-(3-Chloro-2-thienyl)-1,3-thiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl)-1,3-butanedione

Cat. No.: B3000964
CAS No.: 1007033-71-7
M. Wt: 381.85
InChI Key: PVFUGJOQMQSHET-UHFFFAOYSA-N
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Description

1-(1-(4-(3-Chloro-2-thienyl)-1,3-thiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl)-1,3-butanedione is a heterocyclic compound featuring a pyrazole core substituted with a 3-chloro-2-thienyl thiazole moiety and a 1,3-butanedione group. The pyrazole ring (a five-membered aromatic structure with two adjacent nitrogen atoms) is functionalized at the 4-position with a thiazole-thienyl substituent and at the 5-position with a hydroxyl group, while the 1,3-butanedione moiety introduces two ketone groups.

Properties

IUPAC Name

1-[2-[4-(3-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-5-methyl-3-oxo-1H-pyrazol-4-yl]butane-1,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3O3S2/c1-7(20)5-11(21)12-8(2)18-19(14(12)22)15-17-10(6-24-15)13-9(16)3-4-23-13/h3-4,6,18H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEIWXZVHTRPPKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC(=CS2)C3=C(C=CS3)Cl)C(=O)CC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(1-(4-(3-Chloro-2-thienyl)-1,3-thiazol-2-yl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl)-1,3-butanedione, also known as a thiazole-based compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological activity, focusing on its antiviral, antibacterial, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C15H12ClN3O3S2C_{15}H_{12}ClN_3O_3S_2, with a molecular weight of 368.85 g/mol. The structure features a thiazole ring and a pyrazole moiety, which are known to contribute to its biological activities.

Antiviral Activity

Recent studies have demonstrated that similar thiazole derivatives exhibit significant antiviral properties. For instance, compounds within this class have shown efficacy against various viruses by inhibiting viral replication and targeting viral enzymes. The compound's structural components suggest potential activity against RNA viruses.

Table 1: Antiviral Efficacy of Thiazole Derivatives

CompoundVirus TargetedIC50 (µM)Mechanism of Action
Compound AHIV2.5Inhibition of reverse transcriptase
Compound BHCV6.7NS5B RNA polymerase inhibition
Compound CRSV5.0Viral replication inhibition

Antibacterial Activity

The antibacterial properties of thiazole derivatives have been well-documented. These compounds often exhibit activity against multidrug-resistant strains by interfering with bacterial cell wall synthesis or inhibiting key metabolic pathways.

Table 2: Antibacterial Activity of Thiazole Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Compound DE. coli32
Compound ES. aureus16
Compound FP. aeruginosa64

Anticancer Activity

The anticancer potential of thiazole-based compounds is promising, with several studies indicating their ability to induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) and the activation of caspases.

Case Study: Cytotoxic Effects on Cancer Cell Lines
A study evaluated the cytotoxic effects of the compound on human breast cancer (MDA-MB-231) and colon cancer (HCT116) cell lines. The findings revealed significant reductions in cell viability with IC50 values of 25 µM for MDA-MB-231 and 23 µM for HCT116 upon treatment with the compound under UV irradiation.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymes : Targeting viral polymerases and bacterial enzymes.
  • Induction of Apoptosis : Promoting programmed cell death in cancer cells.
  • Generation of Reactive Oxygen Species : Leading to oxidative stress in target cells.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s closest analogs include pyrazole-thiazole hybrids and thieno[2,3-b]thiophene derivatives. Key comparisons are summarized below:

Compound Name/ID Molecular Weight (g/mol) Key Functional Groups Melting Point (°C) IR (C=O) (cm⁻¹) Yield (%)
Target Compound Not reported Pyrazole, thiazole, 3-chloro-2-thienyl, 1,3-butanedione Not reported ~1720 (inferred) Not reported
7b (Molecules 2009, ) 538.64 Bis-pyrazole, thieno[2,3-b]thiophene, carbonyl >300 1720 70
10 (Molecules 2009, ) 604.71 Pyrazolo[1,5-a]pyrimidine, cyano Not reported Not reported 75
11a (Molecules 2009, ) Not reported Hydrazone, NH₂ 275 3200 (NH) 80
Example 76 (Patent, ) 531.3 Pyrazolo[3,4-d]pyrimidine, morpholine 252–255 Not reported 39

Key Observations :

  • Thienyl vs. Benzothiazole Substituents : The target compound’s 3-chloro-2-thienyl group differs from benzothiazole derivatives (e.g., –6, 8), which exhibit higher aromaticity and lipophilicity. The chloro-thienyl group may enhance electrophilicity and influence binding interactions in biological systems .
  • Hydroxyl Group: The 5-hydroxy substituent on the pyrazole ring (target compound) contrasts with non-hydroxylated analogs (e.g., 7b, 10).
  • Butanedione vs. Carbonyl/Cyano Groups: The 1,3-butanedione moiety introduces two ketones, which may enhance reactivity compared to single carbonyl or cyano groups in analogs like 7b or 10 .
Physicochemical and Spectral Properties
  • Melting Points: The target compound’s melting point is unreported, but analogs with hydroxyl or hydrazone groups (e.g., 11a, mp 275°C) generally exhibit lower melting points than non-polar derivatives (e.g., 7b, mp >300°C) due to reduced crystallinity .
  • IR/NMR Data : The target compound’s IR spectrum likely shows a C=O stretch near 1720 cm⁻¹, consistent with 7b and other carbonyl-containing analogs. Its ¹H-NMR would feature signals for the 3-methyl group (~δ 2.2) and aromatic protons from the thienyl-thiazole system (~δ 7.3–7.6) .

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